3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18654118
InChI: InChI=1S/C10H5ClFNO2S/c11-8-3-7(6-1-2-16-5-6)10(13(14)15)4-9(8)12/h1-5H
SMILES:
Molecular Formula: C10H5ClFNO2S
Molecular Weight: 257.67 g/mol

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene

CAS No.:

Cat. No.: VC18654118

Molecular Formula: C10H5ClFNO2S

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene -

Specification

Molecular Formula C10H5ClFNO2S
Molecular Weight 257.67 g/mol
IUPAC Name 3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene
Standard InChI InChI=1S/C10H5ClFNO2S/c11-8-3-7(6-1-2-16-5-6)10(13(14)15)4-9(8)12/h1-5H
Standard InChI Key YYDZUJVDRBDMNL-UHFFFAOYSA-N
Canonical SMILES C1=CSC=C1C2=CC(=C(C=C2[N+](=O)[O-])F)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a thiophene ring (a five-membered heterocycle with one sulfur atom) linked to a polysubstituted benzene ring. The phenyl group is functionalized at the 2-position with a nitro group (NO2-\text{NO}_2), the 4-position with fluorine, and the 5-position with chlorine . This substitution pattern creates a sterically hindered and electron-deficient aromatic system, which influences reactivity in cross-coupling reactions and supramolecular interactions .

Table 1: Molecular Properties of 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene

PropertyValue
CAS Number1185916-54-4
Molecular FormulaC10H5ClFNO2S\text{C}_{10}\text{H}_5\text{ClFNO}_2\text{S}
Molecular Weight257.669 g/mol
Exact Mass256.971 g/mol
LogP (Partition Coefficient)4.639
Polar Surface Area74.06 Ų

Electronic Effects

The nitro group acts as a strong electron-withdrawing group (EWG), reducing electron density on the thiophene ring. This effect is modulated by the chloro and fluoro substituents, which exert intermediate inductive (-I) effects. Quantum mechanical calculations predict significant polarization across the molecule, with localized electron density at the sulfur atom and nitro group .

Synthesis and Manufacturing

Electrophilic Aromatic Substitution

A plausible route involves the Friedel-Crafts acylation of thiophene, followed by nitration and halogenation. For example, 3-fluorothiophene derivatives have been synthesized via lithiation with nn-BuLi and subsequent fluorination using NN-fluorobenzenesulfonimide (NFSI) . Adapting this method, the target compound could be obtained through:

  • Lithiation: Treatment of 3-bromothiophene with nn-BuLi at −78°C to generate a reactive intermediate.

  • Cross-Coupling: Reaction with 5-chloro-4-fluoro-2-nitrobenzene boronic acid (CAS 2377605-87-1) under Suzuki-Miyaura conditions.

  • Purification: Chromatography on silica gel or reverse-phase systems to isolate the product .

Table 2: Synthetic Yields for Analogous Thiophenes

Reaction StepYield (%)Conditions
Lithiation/Fluorination46–52THF, −78°C to RT
Bromination83–86Br2\text{Br}_2, CH2_2Cl2_2
Cross-Coupling (Suzuki)31–43Pd(dppf)Cl2_2, THF

Alternative Pathways

Palladium-catalyzed C–H activation offers a more direct method, avoiding pre-functionalized substrates. For instance, 3-fluoro-4-alkylthiophenes have been synthesized via directed ortho-metalation , suggesting that similar strategies could apply to the nitro-substituted variant.

Physicochemical Properties

Spectroscopic Characterization

  • 1H^1 \text{H} NMR: Expected signals include aromatic protons near δ 7.5–8.5 ppm and thiophene protons at δ 6.5–7.2 ppm .

  • 19F^{19} \text{F} NMR: Fluorine resonance typically appears at δ −120 to −125 ppm .

  • Mass Spectrometry: HRMS would show a molecular ion peak at m/z 256.971 .

Applications in Materials and Medicinal Chemistry

Organic Electronics

Fluorinated thiophenes are key components in organic field-effect transistors (OFETs) and photovoltaic cells due to their tunable bandgaps . The nitro group in 3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene could enhance electron transport properties, making it a candidate for n-type semiconductors.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric routes for enantioselective synthesis.

  • Biological Screening: Evaluate in vitro toxicity and therapeutic indices.

  • Materials Testing: Characterize charge-carrier mobility in thin-film devices.

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